molecular formula C12H11N5 B14424035 N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide CAS No. 83184-34-3

N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide

Cat. No.: B14424035
CAS No.: 83184-34-3
M. Wt: 225.25 g/mol
InChI Key: QMAHTCOUYRGFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide is a compound that features an imidazole ring, a cyano group, and a phenyl group. Imidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .

Preparation Methods

One common method involves the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide can undergo various chemical reactions, including:

Scientific Research Applications

N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide can be compared with other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Metronidazole: An antibacterial and antiprotozoal agent. What sets N-Cyano-N’-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

83184-34-3

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

N-cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide

InChI

InChI=1S/C12H11N5/c1-9-12(17-8-15-9)10-2-4-11(5-3-10)16-7-14-6-13/h2-5,7-8H,1H3,(H,14,16)(H,15,17)

InChI Key

QMAHTCOUYRGFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2=CC=C(C=C2)N=CNC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.